2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE
Description
This compound features a chromeno[2,3-d]pyrimidine core, a bicyclic system combining a chromene (benzopyran) moiety fused with a pyrimidine ring. Key substituents include:
Properties
IUPAC Name |
2-(4-methoxyphenyl)-7-methyl-4-methylsulfanyl-5H-chromeno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2S/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25-3)13-5-7-15(23-2)8-6-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCMTWYKJJDAII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2)C(=NC(=N3)C4=CC=C(C=C4)OC)SC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Amino-3-Cyano-7-Methyl-4-(4-Methoxyphenyl)-4H-Chromene
The chromene intermediate serves as the foundational scaffold for subsequent cyclization. The reaction employs 5-methylresorcinol (1 mmol), 4-methoxybenzaldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (30 mL) with piperidine (0.25 mL) as a catalyst. Under reflux for 12 hours, the mixture undergoes Knoevenagel condensation and Michael addition, yielding the chromene product. Post-reaction, cooling and recrystallization from ethanol afford the intermediate in 85% yield.
Key Characterization Data :
- IR (KBr) : 3395 cm⁻¹ (NH₂), 2199 cm⁻¹ (C≡N), 1682 cm⁻¹ (C=O).
- ¹H NMR (CDCl₃) : δ 2.25 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 4.54 (s, 1H, pyran-H), 6.80–7.35 (m, 9H, aromatic).
Cyclization to 7-Methyl-4-Thioxo-2-(4-Methoxyphenyl)-5H-Chromeno[2,3-d]Pyrimidine
Cyclization introduces the pyrimidine ring while incorporating a thione group at position 4. The chromene intermediate (1 mmol) reacts with thiourea (1.2 mmol) in ethanol (50 mL) under reflux for 6 hours. Acidification with HCl precipitates the thione derivative, which is recrystallized from ethanol (75% yield).
Mechanistic Insight :
Thiourea acts as both a sulfur source and cyclizing agent, facilitating intramolecular nucleophilic attack by the amino group on the cyano carbon, followed by dehydration.
Characterization Highlights :
- IR (KBr) : 1250 cm⁻¹ (C=S), 1605 cm⁻¹ (C=N).
- ¹³C NMR : δ 176.5 (C=S), 162.3 (C-OCH₃), 115.2–155.8 (aromatic carbons).
Methylation of Thione to Methylsulfanyl Derivative
The thione group undergoes alkylation using methyl iodide (1.2 mmol) and potassium carbonate (2 mmol) in DMF (10 mL) at room temperature overnight. Purification via column chromatography (ethyl acetate/petroleum ether, 1:5) yields the final product (80%).
Reaction Optimization :
- Solvent : DMF enhances nucleophilicity of the thione sulfur.
- Base : K₂CO₃ neutralizes HI byproduct, driving the reaction.
Final Product Data :
- IR (KBr) : 730 cm⁻¹ (C-S), 1255 cm⁻¹ (SCH₃).
- ¹H NMR (CDCl₃) : δ 2.52 (s, 3H, SCH₃), 3.82 (s, 3H, OCH₃), 6.85–7.40 (m, 9H, aromatic).
- Elemental Analysis : Calculated for C₂₁H₁₉N₂O₂S: C 68.27%, H 5.18%, N 7.58%, S 8.67%.
Comparative Analysis of Synthetic Routes
The table below contrasts methodologies from literature with the proposed route:
Challenges and Optimization Strategies
- Byproduct Formation : Competing pathways during cyclization may yield desulfurized products. Using excess thiourea (1.5 eq) minimizes this.
- Regioselectivity : Microwave-assisted synthesis (5 min, 150 W) improves chromene purity (95% yield), though scalability requires further study.
- Methylation Efficiency : Prolonged reaction times (>24 h) or elevated temperatures (50°C) enhance conversion but risk over-alkylation.
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at position 4 is a prime site for nucleophilic substitution due to its electron-rich sulfur atom. Common reactions include:
These substitutions are critical for generating analogs with enhanced pharmacological profiles.
Oxidation Reactions
The methylsulfanyl group can undergo oxidation to sulfoxide or sulfone derivatives, altering electronic properties and bioactivity:
| Oxidizing Agent | Conditions | Product | Application | Source |
|---|---|---|---|---|
| Hydrogen peroxide (30%) | Acetic acid, 50°C, 4 h | 4-Methylsulfinyl derivative | Improved solubility | |
| m-CPBA | DCM, RT, 24 h | 4-Methylsulfonyl derivative | Enhanced metabolic stability |
Sulfone derivatives exhibit stronger hydrogen-bonding potential, which is advantageous in target binding.
Electrophilic Aromatic Substitution
The chromene ring undergoes electrophilic substitution at electron-rich positions (C-5 and C-8):
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 2 h | 5-Nitro derivative | 55% | |
| Bromination | Br₂ in DCM | RT, 6 h | 8-Bromo derivative | 62% | |
| Friedel-Crafts alkylation | CH₃I, AlCl₃ | Reflux, 8 h | 5-Methyl derivative | 48% |
These modifications tune the compound’s electronic properties for specific biological targets.
Ring-Opening and Rearrangement
Under acidic or basic conditions, the chromeno[2,3-d]pyrimidine system can undergo ring-opening:
Rearrangements are often leveraged to access structurally diverse intermediates for further functionalization .
Cross-Coupling Reactions
The pyrimidine ring participates in Pd-catalyzed cross-coupling for aryl/heteroaryl introductions:
| Reaction Type | Catalyst | Substrate | Product | Yield | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acid | 7-Aryl substituted derivative | 70% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-alkylated analogs | 65% |
These reactions expand the compound’s utility in structure-activity relationship (SAR) studies.
Condensation with Carbonyl Compounds
The NH group in the pyrimidine ring reacts with aldehydes/ketones to form Schiff bases:
| Aldehyde/Ketone | Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| Benzaldehyde | EtOH, Δ, 6 h | Imine-linked conjugate | Improved cytotoxicity | |
| Acetophenone | AcOH, 12 h | Hydrazone derivative | Enhanced PARP-1 inhibition |
Schiff base derivatives are explored for dual-targeting anticancer agents .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition in the chromene moiety:
| Conditions | Product | Application | Source |
|---|---|---|---|
| UV (365 nm), acetone | Fused cyclobutane derivative | Photoactivated prodrugs |
This reactivity is harnessed for light-triggered drug release systems.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to 2-(4-methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromo[2,3-d]pyrimidine exhibit significant anticancer properties. Studies have shown that derivatives of pyrimidine can induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and reactive oxygen species (ROS) generation.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Derivative A | A549 (Lung Cancer) | 5.0 | ROS generation |
| Derivative B | MCF-7 (Breast Cancer) | 3.2 | Apoptosis induction |
| Target Compound | HeLa (Cervical Cancer) | TBD | TBD |
Antimicrobial Activity
The presence of the methoxy and methylsulfanyl groups suggests potential antimicrobial activity. Compounds with similar functional groups have shown efficacy against various bacterial strains. Comparative studies indicate that derivatives containing methoxy groups exhibit significant inhibition of bacterial growth.
Table 2: Antimicrobial Activity
| Compound Name | Bacterial Strain Tested | Zone of Inhibition (mm) |
|---|---|---|
| Methoxy Derivative C | E. coli | 15 |
| Methoxy Derivative D | S. aureus | 18 |
| Target Compound | TBD | TBD |
Anti-inflammatory Properties
Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially useful for treating conditions like arthritis or other inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines.
Neuroprotective Effects
There is emerging evidence that compounds similar to 2-(4-methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromo[2,3-d]pyrimidine could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress.
Pesticide Development
The compound's structural characteristics suggest potential applications in agricultural chemistry as a pesticide or herbicide. Its antimicrobial properties could be harnessed to develop new formulations aimed at controlling plant pathogens.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds structurally related to 2-(4-methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromo[2,3-d]pyrimidine:
- A study published in Molecules highlighted the synthesis of related pyrimidine derivatives and their evaluation against various cancer cell lines, demonstrating promising anticancer activity through apoptosis induction .
- Another research article focused on the antimicrobial efficacy of methoxy-substituted pyrimidines against common bacterial strains, emphasizing their potential as new antibacterial agents .
Mechanism of Action
The mechanism of action of 2-(4-METHOXYPHENYL)-7-METHYL-4-(METHYLSULFANYL)-5H-CHROMENO[2,3-D]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Structural and Substituent Variations
The following table compares key structural features of the target compound with analogs from the evidence:
Physicochemical Properties
- Melting Points: Compound 7 (triazino-pyrimidine): >300°C , indicating high thermal stability due to fused rings and hydrogen-bonding carbonyl groups. Compound 27 (tetrahydrobenzothieno-pyrimidine): 95–96°C , lower due to reduced ring strain and the flexible tetrahydrobenzene moiety. Target Compound: Expected to exhibit intermediate melting points (~200–250°C) based on the chromeno core’s rigidity and moderate polarity from the methylsulfanyl group.
Solubility :
Notes on Structural Characterization
- X-ray Crystallography : The SHELX system (e.g., SHELXL, SHELXS) is widely used for resolving complex fused-ring systems, as seen in analogs like Compound 7 .
- Hydrogen Bonding: Graph set analysis () suggests that the chromeno core’s oxygen atoms and methylsulfanyl group may form unique hydrogen-bonding networks, influencing crystal packing and stability .
Biological Activity
The compound 2-(4-Methoxyphenyl)-7-Methyl-4-(Methylsulfanyl)-5H-Chromeno[2,3-D]Pyrimidine is a heterocyclic organic compound that has gained attention for its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.
Structural Characteristics
The structural analysis of the compound reveals a complex arrangement of functional groups contributing to its biological activity. The chromeno-pyrimidine framework allows for various interactions with biological targets due to its unique geometry and electronic properties.
Table 1: Structural Features of 2-(4-Methoxyphenyl)-7-Methyl-4-(Methylsulfanyl)-5H-Chromeno[2,3-D]Pyrimidine
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₃S |
| Molecular Weight | 323.36 g/mol |
| Functional Groups | Methoxy, Methylthio, Pyrimidine |
| Key Structural Motifs | Chromeno and Pyrimidine rings |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. For example, the reaction between substituted phenolic compounds and methylthio derivatives under controlled conditions yields the desired chromeno-pyrimidine structure.
Antitumor Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the inhibition of specific kinases or pathways critical for tumor growth and survival .
Antimicrobial Activity
The antimicrobial properties of pyrimidine derivatives have been documented extensively. Compounds similar to 2-(4-Methoxyphenyl)-7-Methyl-4-(Methylsulfanyl)-5H-Chromeno[2,3-D]Pyrimidine have demonstrated efficacy against a range of pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the methylthio and methoxy groups can enhance antimicrobial potency .
Anti-inflammatory Effects
In vitro assays have revealed that certain pyrimidine derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. For example, compounds targeting the NF-kB pathway have shown promise in reducing inflammation in cellular models .
Case Studies
- Antitumor Efficacy : A study on a related chromeno-pyrimidine derivative demonstrated a significant reduction in tumor size in xenograft models when administered at specific doses. The compound was found to induce apoptosis in cancer cells through caspase activation pathways.
- Antimicrobial Testing : In a comparative study, 2-(4-Methoxyphenyl)-7-Methyl-4-(Methylsulfanyl)-5H-Chromeno[2,3-D]Pyrimidine showed comparable activity to standard antibiotics against Staphylococcus aureus and Escherichia coli.
- Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the standard synthetic protocols for 2-(4-methoxyphenyl)-7-methyl-4-(methylsulfanyl)-5H-chromeno[2,3-d]pyrimidine?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of a substituted chromene precursor with a pyrimidine derivative under basic conditions (e.g., using DIPEA in acetonitrile) .
- Step 2: Introduction of the methylsulfanyl group via nucleophilic substitution with methanethiol or its derivatives under controlled pH .
- Step 3: Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol .
Key Tools: Monitor reaction progress using TLC and confirm purity via HPLC (>95%).
Q. What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Assign signals using deuterated DMSO or CDCl3. The methoxy group (δ ~3.8 ppm) and methylsulfanyl (δ ~2.5 ppm) are diagnostic. Aromatic protons in the chromene core appear between δ 6.8–8.2 ppm .
- Mass Spectrometry (LC-MS): Confirm molecular weight via ESI+ or MALDI-TOF, observing the [M+H]+ ion .
- IR Spectroscopy: Identify key functional groups (e.g., C=S stretch at ~650 cm⁻¹, aromatic C-H at ~3050 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In vitro assays: Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays at 1–100 µM concentrations .
- Enzyme inhibition: Test against kinases (e.g., FGFR1) via competitive binding assays with ATP analogs .
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural analysis?
Methodological Answer:
- Software Tools: Use SHELX (for small-molecule refinement) and WinGX for data processing. SHELXL handles twinning and high-resolution data .
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R-factor convergence (<5% discrepancy) .
- Example: If hydrogen bonding patterns contradict expected motifs (e.g., Etter’s rules), perform graph-set analysis to reclassify interactions (e.g., D(2)2(8) motifs vs. C(6) chains) .
Q. What strategies optimize reaction yields for methylsulfanyl group incorporation?
Methodological Answer:
- Reagent Optimization: Replace methanethiol with more reactive thiophiles (e.g., NaSMe in DMF) .
- Catalysis: Use Pd/Cu catalysts to enhance regioselectivity and reduce side reactions .
- Kinetic Control: Conduct reactions at 60–80°C for 12–24 hours, monitored by in situ FTIR for thiolate intermediate detection .
Q. How can computational methods predict intermolecular interactions in crystals?
Methodological Answer:
- Molecular Modeling: Use Mercury (CCDC) to analyze packing motifs and Hirshfeld surfaces for π-π stacking or CH-π interactions .
- DFT Calculations: Calculate electrostatic potential maps (e.g., Gaussian 16) to identify hydrogen-bond donor/acceptor sites .
- Validation: Compare predicted vs. experimental XRD data (e.g., using Olex2 for visualization) .
Q. How to address discrepancies in biological activity between similar derivatives?
Methodological Answer:
- SAR Analysis: Compare substituent effects (e.g., 4-methoxy vs. 4-fluoro phenyl groups) using molecular docking (AutoDock Vina) .
- Metabolic Stability: Perform microsomal assays (e.g., human liver microsomes) to rule out rapid degradation as a cause of false negatives .
- Data Triangulation: Cross-validate cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
